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Compound of Interest

Compound Name: 5-Chloro-AB-PINACA

Cat. No.: B594202 Get Quote

An In-depth Technical Guide to 5-Chloro-AB-PINACA

Introduction
5-Chloro-AB-PINACA is a synthetic cannabinoid receptor agonist (SCRA) that belongs to the

indazole-3-carboxamide class of compounds.[1] It is a chlorinated derivative of AB-PINACA, a

potent cannabinoid receptor agonist.[1][2] This structural modification, specifically the addition

of a chlorine atom to the terminal carbon of the pentyl group, makes it a subject of interest for

researchers studying structure-activity relationships, metabolic stability, and the overall

pharmacological effects of halogenated synthetic cannabinoids.[1] This document provides a

comprehensive technical overview of 5-Chloro-AB-PINACA, including its chemical properties,

synthesis, analytical characterization, and presumed biological activity, intended for

researchers, scientists, and drug development professionals.

Physicochemical Properties
The fundamental chemical and physical properties of 5-Chloro-AB-PINACA are summarized

in the table below. This data is essential for its handling, characterization, and use as an

analytical reference standard.
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Property Value Reference

IUPAC Name

N-[(1S)-1-(aminocarbonyl)-2-

methylpropyl]-1-(5-

chloropentyl)-1H-indazole-3-

carboxamide

[2][3][4]

Synonyms 5-chloro ABP, 5Cl-AB-PINACA [2][3]

Molecular Formula C18H25ClN4O2 [2][5][6][7]

Molecular Weight 364.9 g/mol [2][3][5]

CAS Number 1801552-02-2 [2][3][4][5]

Appearance Crystalline solid, White powder [2][4]

Purity ≥98% [2][5]

Solubility

DMF: 10 mg/ml, DMSO: 10

mg/ml, Ethanol: 10 mg/ml,

Methanol: 1 mg/ml

[2]

Storage -20°C [2][8]

Stability
≥ 5 years (when stored at

-20°C)
[2]

Synthesis and Characterization
Synthetic Pathway
The synthesis of 5-Chloro-AB-PINACA typically follows a convergent two-stage methodology

common for indazole-3-carboxamide synthetic cannabinoids.[1] This involves the N-alkylation

of the indazole core, followed by an amide coupling reaction.[1]

The key precursors for this synthesis are:

5-Chloro-1H-indazole-3-carboxylic acid: This provides the core heterocyclic structure.[1]

1-Bromo-5-chloropentane: This reagent is used to introduce the 5-chloropentyl tail at the N1

position of the indazole ring.[1]
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L-valinamide: This amino acid derivative forms the (S)-1-amino-3-methyl-1-oxobutan-2-yl

moiety, which is crucial for its cannabimimetic activity.[1]

A generalized workflow for the synthesis is depicted below.

General Synthesis Workflow for 5-Chloro-AB-PINACA

Stage 1: N-Alkylation

Stage 2: Amide Coupling

5-Chloro-1H-indazole-3-carboxylic acid
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Solvent (e.g., DMF)
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A generalized two-stage synthesis pathway for 5-Chloro-AB-PINACA.

Experimental Protocol: Synthesis
A representative, generalized protocol for the synthesis of 5-Chloro-AB-PINACA is as follows:

N-Alkylation:

Dissolve 5-Chloro-1H-indazole-3-carboxylic acid in a suitable aprotic solvent such as

dimethylformamide (DMF).
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Add a base, for example, potassium carbonate (K₂CO₃), to the solution to deprotonate the

indazole nitrogen.

Add 1-bromo-5-chloropentane to the reaction mixture.

Heat the mixture and stir for several hours until the reaction is complete, which can be

monitored by thin-layer chromatography (TLC).

After completion, perform an aqueous workup and extract the product with an organic

solvent. Purify the crude product, 1-(5-chloropentyl)-1H-indazole-3-carboxylic acid, using

column chromatography.

Amide Coupling:

Dissolve the purified 1-(5-chloropentyl)-1H-indazole-3-carboxylic acid in an appropriate

solvent like DMF.

Add amide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-

triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole),

along with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).

Add L-valinamide to the activated carboxylic acid.

Stir the reaction mixture at room temperature until completion.

Purify the final product, 5-Chloro-AB-PINACA, via extraction and subsequent column

chromatography or recrystallization.

Analytical Characterization Protocols
Characterization and identification of 5-Chloro-AB-PINACA in seized materials or for reference

standard confirmation typically involve spectroscopic methods.

3.3.1 Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: Prepare a dilute solution of the analyte (~4 mg/mL) in methanol.[4]
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Instrumentation: Use an Agilent GC/MSD system (or equivalent) equipped with an HP-5 MS

(or similar) column (30m x 0.25 mm x 0.25 µm).[4]

Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[4]

Injection: Inject 1 µL in split mode (e.g., 25:1 split ratio).[4]

Temperature Program:

Initial temperature of 60°C, hold for 2 minutes.

Ramp to 320°C at 30°C/min.

Hold at 320°C for 9 minutes.[4]

MS Parameters: Operate in electron ionization (EI) mode with a scan range of 40-550 m/z.[3]

3.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 11 mg of the analyte in deuterated methanol

(methanol-d4). Add tetramethylsilane (TMS) as a 0 ppm reference.[4]

Instrumentation: A 400 MHz NMR spectrometer.[4]

Parameters:

Acquire ¹H NMR spectra.

Set a spectral width to encompass resonances from approximately -3 ppm to 13 ppm.

Use a 90° pulse angle.

Employ a long relaxation delay (e.g., 45 seconds) between pulses to ensure accurate

integration if quantitative analysis is required.[4]

Pharmacology and Metabolism
Mechanism of Action and Signaling Pathway
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As a synthetic cannabinoid, 5-Chloro-AB-PINACA is presumed to act as an agonist at the

cannabinoid receptors CB1 and CB2.[3] These receptors are G-protein coupled receptors

(GPCRs). The CB1 receptor is primarily found in the central nervous system and is responsible

for the psychoactive effects of cannabinoids.[9][10] Activation of the CB1 receptor by an agonist

initiates a signaling cascade.

The general signaling pathway for CB1 receptor activation is as follows:

Agonist Binding: 5-Chloro-AB-PINACA binds to the CB1 receptor.

G-Protein Activation: The receptor undergoes a conformational change, activating the

associated heterotrimeric Gi/o protein. The Gα subunit exchanges GDP for GTP and

dissociates from the Gβγ dimer.

Downstream Effects:

The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular

cyclic AMP (cAMP) levels.

The Gβγ dimer can modulate ion channels, such as inhibiting voltage-gated calcium

channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.

Signal Termination: The Gα subunit hydrolyzes GTP back to GDP, leading to re-association

with the Gβγ dimer and termination of the signal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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